3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)19-8-9-20(28-2)21(16-19)29-3/h4-9,16,22H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBSNICXFABIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then coupled with the benzenesulfonamide core. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under extreme conditions:
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Acidic/basic conditions : The sulfonamide linkage cleaves to form sulfonic acid and amine derivatives. This reactivity is influenced by the electron-donating methoxy groups, which stabilize the sulfonamide but may accelerate hydrolysis under harsh conditions.
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Enzymatic degradation : Potential susceptibility to enzymatic cleavage, though specific data for this compound is limited.
Substitution Reactions
The compound’s structural complexity allows for selective modifications:
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Aromatic substitution : The 3,4-dimethoxybenzene ring may undergo electrophilic aromatic substitution (e.g., nitration, acetylation), though the methoxy groups direct substitution to ortho/para positions.
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Piperazine ring modification : The piperazine moiety can undergo alkylation or acylation to alter its pharmacokinetic profile .
Comparison of Substituent Effects
While direct data for this compound is scarce, extrapolation from related benzenesulfonamides reveals that substituent effects on reactivity include:
Mechanistic Insights
The compound’s reactivity is governed by:
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds containing piperazine moieties exhibit various neuropharmacological effects. Specifically, 3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has been studied for its potential as an antidepressant and anxiolytic agent due to its ability to interact with serotonin receptors.
Case Studies :
- A study demonstrated that derivatives of piperazine could modulate serotonin receptor activity, leading to enhanced mood and reduced anxiety in animal models .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells.
Research Findings :
- In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for tumor growth .
Antimicrobial Properties
The sulfonamide group is also associated with antimicrobial activity. Research into compounds with similar structures has revealed their effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 24 µg/mL |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate promising interactions with serotonin receptors and carbonic anhydrases, suggesting its potential as a multi-target drug.
Key Findings :
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets in the body. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This can enhance cognitive function and potentially alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Modifications
The compound is compared to three classes of analogues (Table 1):
Key Findings from Comparative Studies
Ring Size and Substitution :
- The six-membered piperidine ring in Compound 67 outperforms the five-membered pyrrolidine (Compound 69) in KMO inhibition (64% vs. 9%), highlighting the importance of ring size and electron distribution in enzyme interaction .
- The 4-methoxyphenylpiperazine in the target compound may offer superior receptor selectivity compared to 2-methoxyphenylpiperazine (MMV665914), as para-substitution often enhances steric and electronic complementarity in CNS targets .
Functional Group Impact :
- Methoxy vs. Nitro Groups : The 3,4-dimethoxy motif in the target compound and Compound 67/69 improves solubility over nitro-substituted analogues (e.g., Compound 67’s 3-nitrophenyl), which may reduce metabolic toxicity .
- Chloro Substituents : MMV665914’s 4-chloro group correlates with anti-parasitic activity but introduces cytotoxicity, limiting therapeutic utility compared to the methoxy-rich target compound .
- Biological Selectivity: The target compound’s absence of cytotoxicity (unlike MMV665914) suggests that methoxy groups mitigate off-target effects, a critical advantage for CNS applications . The bulky substituents in Patent 3749843 (benzylamino/cyclohexylamino) enhance ferroptosis inhibition but likely reduce blood-brain barrier penetration compared to the target compound’s streamlined design .
Biological Activity
3,4-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound is notable for its intricate structure, which includes a piperazine moiety and methoxy groups, suggesting potential interactions with various biological targets. The following sections explore its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Key Structural Features:
- Sulfonamide Group: Known for its role in medicinal chemistry.
- Piperazine Ring: Often involved in interactions with neurotransmitter receptors.
- Methoxy Groups: May enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to bind to serotonin receptors, which may contribute to its pharmacological effects. Additionally, the sulfonamide group can inhibit certain enzymes, potentially leading to therapeutic outcomes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects: Due to its interaction with serotonin receptors.
- Antitumor Activity: Potentially through inhibition of specific kinases or pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties: Suggested by its sulfonamide structure.
Data Table: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Inhibition of cancer-related pathways | |
| Anti-inflammatory | Enzyme inhibition (e.g., COX or LOX pathways) |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Study on Antidepressant Activity:
- A study demonstrated that piperazine derivatives exhibit significant binding affinity for serotonin receptors, suggesting potential antidepressant properties. The specific compound showed efficacy in animal models of depression.
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Antitumor Research:
- In vitro studies indicated that similar sulfonamide compounds inhibit tumor cell growth by targeting specific signaling pathways. The results highlighted the importance of structural modifications in enhancing biological activity.
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Inflammation Studies:
- Research indicated that compounds with sulfonamide groups could reduce inflammatory markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the key synthetic routes for 3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer: The compound is synthesized via multi-step reactions involving:
Nucleophilic substitution : Reacting 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate in acetone under reflux with K₂CO₃ to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate .
Hydrazide formation : Treating the ester with hydrazine hydrate in ethanol to yield the hydrazide intermediate.
Cyclization : Reacting the hydrazide with CS₂ and KOH to form an oxadiazole-thiol derivative.
Sulfonamide coupling : Final coupling with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Purity optimization : Recrystallize intermediates from ethanol and monitor reactions via TLC (silica gel 60 F₂₅₄). Use column chromatography for final purification .
Q. How is structural characterization performed for this compound, and what spectral markers confirm its identity?
Methodological Answer: Characterization involves:
- ¹H-NMR : Signals for methoxy groups appear as singlets at ~3.7–3.8 ppm. Piperazine N-CH₂ protons resonate at 3.83–3.84 ppm, while sulfonamide protons appear as broad singlets near 7.5–8.0 ppm .
- ¹³C-NMR : Piperazine carbons are observed at 51.30–52.51 ppm; sulfonamide and aromatic carbons appear between 110–165 ppm .
- HRMS : Confirm molecular ion peaks (M+1) matching the calculated molecular weight (e.g., C₂₁H₂₈N₄O₅S requires 448.17 g/mol) .
Q. What are standard protocols for assessing the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS pH 7.4). Use sonication or heating (37°C) for hydrophobic compounds .
- Stability : Incubate the compound in assay buffer at 37°C for 24–48 hours. Analyze degradation via HPLC (C18 column, mobile phase: methanol/buffer at 65:35, pH 4.6) .
Advanced Research Questions
Q. How are MAO inhibition assays designed to evaluate this compound, and what parameters affect IC₅₀ accuracy?
Methodological Answer:
Q. What computational strategies predict binding modes to MAO-A, and how are docking studies validated experimentally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into MAO-A’s FAD-binding cavity (PDB ID: 2Z5X). Prioritize poses with hydrogen bonds to Tyr 407 and π-π stacking with FAD .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values. Mutagenesis studies (e.g., Tyr 407 → Ala) can confirm critical interactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (pH, temperature, enzyme batches).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups like NO₂ enhance MAO-A inhibition vs. halogens) .
- Meta-Analysis : Use tools like Prism to normalize IC₅₀ values across studies and identify outliers via Grubbs’ test .
Q. What ADME properties are critical for advancing this compound to preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
